1-hydroxy-3H-2,1$l^{5}-benzoxaphosphole 1-oxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

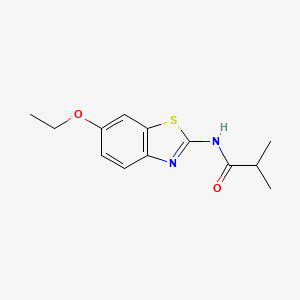

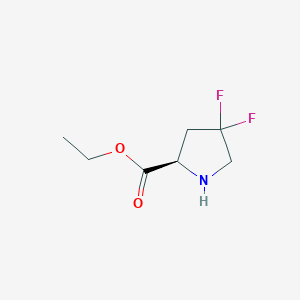

1-hydroxy-3H-2,1$l^{5}-benzoxaphosphole 1-oxide is a useful research compound. Its molecular formula is C7H7O3P and its molecular weight is 170.104. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

The synthesis of benzoxaphosphole 1-oxides through transition-metal-free methods illustrates the compound's utility in preparing organophosphorus compounds found in natural products and materials. An efficient three-component reaction involving aryne, phosphites, and ketones has been developed to synthesize a variety of benzoxaphosphole 1-oxides, showcasing broad functional group tolerance and moderate to good yields (H. Jeong et al., 2022).

Catalytic Applications

Benzoxaphosphole derivatives have demonstrated efficiency in catalytic processes, such as the Suzuki–Miyaura coupling reactions. The study involving sterically hindered selenoether ligands and palladium(II) complexes as catalysts highlights the potential of organophosphorus compounds in enhancing the efficacy of these coupling reactions under various conditions (Umesh Kumar et al., 2014).

Material Science and Supercapacitors

In material science, the exploration of graphene hydroxide with giant pores for use in supercapacitors reveals the broader impact of organophosphorus chemistry in developing advanced materials. The transformation of graphene oxide to graphene hydroxide, with an emphasis on generating more hydroxyl groups and creating a three-dimensionally networked structure, showcases the innovative application of chemical modification techniques to enhance material properties for energy storage applications (Dongwook Lee and Jiwon Seo, 2014).

Environmental Chemistry and Oxidation Processes

The oxidation of industrial chemicals in environmental contexts, such as benzotriazole and benzothiazole, underscores the importance of organophosphorus compounds in environmental chemistry. Studies on the kinetics and formation of transformation products during photochemical processes provide valuable insights into the degradation pathways and potential environmental impacts of these substances (Ewa Borowska et al., 2016).

Inhibitory Activity in Medicinal Chemistry

The synthesis of 3H-1,2-benzoxaphosphepine 2-oxides and their evaluation as selective inhibitors of human carbonic anhydrase isoforms highlight the potential medicinal applications of benzoxaphosphole derivatives. These compounds exhibit significant selectivity and inhibitory activity against tumor-associated isoforms, demonstrating their relevance in the development of novel therapeutic agents (Aleksandrs Pustenko et al., 2022).

Eigenschaften

IUPAC Name |

1-hydroxy-3H-2,1λ5-benzoxaphosphole 1-oxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7O3P/c8-11(9)7-4-2-1-3-6(7)5-10-11/h1-4H,5H2,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITGRDCRATLPRID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2P(=O)(O1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7O3P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,8-Dimethyl-2-[(4-methylphenyl)sulfanyl]quinoline](/img/structure/B2671323.png)

![N-[(3-Iodo-1-methylpyrazol-4-yl)methyl]-2-methoxyethanamine](/img/structure/B2671325.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2671328.png)

![1,3-Bis(4-ethoxyphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2671329.png)